molecular formula C12H13NO3 B1352094 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid CAS No. 618070-31-8

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid

Cat. No. B1352094
CAS RN: 618070-31-8
M. Wt: 219.24 g/mol
InChI Key: CDYNQYZODLGTJT-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its occurrence in nature or uses .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the determination of the physical arrangement of atoms in the compound. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the determination of properties such as melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Anti-HIV Applications

A closely related compound, "1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide," has shown potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The pyrrolidine ring of this compound adopts a well-expressed envelope conformation, facilitating its interaction with the HIV-1 reverse transcriptase enzyme. This characteristic structural feature suggests its relevance in the development of new antiviral drugs (Tamazyan et al., 2007).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of enantiomerically pure aza analogues of paraconic acid methyl ester and both enantiomers of methyl β-proline has been achieved using derivatives of pyrrolidinecarboxylic acids. Enantiopure methyl esters of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids were obtained, showcasing the utility of these compounds in producing high-value, enantiomerically pure substances, which are crucial in pharmaceutical development (Felluga et al., 2001).

Antitumor Evaluation

Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives, including those related to pyrrolidinecarboxylic acid, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These compounds represent a promising area of research for the development of new anticancer agents, highlighting the potential therapeutic applications of pyrrolidinecarboxylic acid derivatives (Liu et al., 2006).

Antibacterial Applications

A number of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to possess potential as antibacterial drugs. These compounds exhibited moderate to good activity against gram-positive and gram-negative bacteria, suggesting their applicability in addressing bacterial resistance issues (Devi et al., 2018).

Catalysis

Pyrrolidinecarboxylic acid derivatives have also found applications in catalysis, such as in the Knoevenagel condensation reaction. The use of a pyrrolidinecarboxylic functionalized ionic liquid as a catalyst for this reaction showcases the versatility of these compounds in synthetic organic chemistry, providing efficient and environmentally friendly catalytic systems (Song et al., 2012).

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound .

Future Directions

This involves predicting or proposing future research directions. This could be based on the current uses of the compound, limitations of current synthesis methods, or potential new reactions .

properties

IUPAC Name

1-(3-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-2-4-9(7-8)13-6-5-10(11(13)14)12(15)16/h2-4,7,10H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYNQYZODLGTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404440
Record name 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid

CAS RN

618070-31-8
Record name 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618070-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g, 1.47 mmol) and m-toluidine (0.470 mL; 4.41 mmol) in ethanol (3 mL). 2-oxo-1-m-tolylpyrrolidine-3-carboxylic acid 0.270 g (84%) was obtained as a pink film.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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